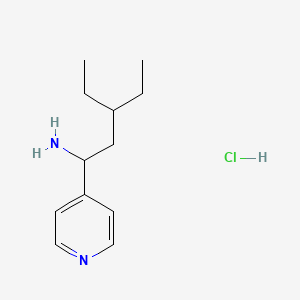

3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride

Description

Nomenclature and Structural Classification

3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry, where the primary amine functional group is attached to the first carbon of a pentane chain that bears an ethyl substituent at the third position, with a pyridine ring connected at the fourth position of the pyridine ring system. The compound is classified as a substituted amine, specifically a derivative of pentan-1-amine, where structural modifications include both alkyl substitution and aromatic ring incorporation.

The systematic name reflects the compound's complex architecture, beginning with the longest carbon chain as the parent structure, followed by the identification of substituents in order of priority according to nomenclature rules. Alternative naming conventions may refer to this compound as 3-ethyl-1-pyridin-4-ylpentan-1-amine hydrochloride, though the former represents the preferred systematic designation. The hydrochloride designation indicates the presence of the chloride counterion associated with the protonated amine group, forming a stable salt that exhibits enhanced water solubility compared to the free base form.

Table 1: Structural and Nomenclature Data

| Property | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | This compound |

| Molecular Formula | C₁₂H₂₁ClN₂ |

| Molecular Weight | 228.76 g/mol |

| Chemical Abstracts Service Registry Number | 1864059-04-0 |

| Simplified Molecular Input Line Entry System | CCC(CC)CC(C1=CC=NC=C1)N |

| International Chemical Identifier Key | KPTNXKQWPPHOJW-UHFFFAOYSA-N |

The structural classification places this compound within multiple chemical categories, including pyridine derivatives, primary amines, and branched aliphatic compounds. The presence of both aliphatic and aromatic components creates a amphiphilic molecular structure that contributes to its diverse chemical reactivity patterns and biological activity profiles. This dual nature allows the compound to participate in both electrophilic and nucleophilic reactions, depending on the specific reaction conditions and reagents employed.

Historical Context and Discovery

The development of this compound emerged from broader research efforts focused on pyridine-based pharmaceutical intermediates and bioactive molecules during the early twenty-first century. While specific historical details regarding the initial synthesis and characterization of this particular compound remain limited in the available literature, its development can be contextualized within the larger framework of pyridine chemistry advancement that gained significant momentum throughout the pharmaceutical industry during this period.

The synthesis methodology for this compound typically involves sophisticated organic chemistry techniques, particularly palladium-catalyzed coupling reactions that became increasingly refined during the late twentieth and early twenty-first centuries. Research groups working on pyridine derivatives have consistently sought to develop more efficient synthetic pathways that could provide access to complex substituted amines with potential therapeutic applications. The specific structural motif present in this compound represents an evolution of earlier work on simpler pyridine-amine conjugates.

Contemporary research efforts have focused on optimizing synthetic approaches to this compound, with particular emphasis on developing methodologies that can provide high yields and purity levels suitable for pharmaceutical applications. Industrial production methods have been developed that utilize continuous flow reactors and automated systems to ensure consistent quality and scalability. These advances reflect the growing recognition of this compound's potential value as both a research tool and a potential therapeutic agent.

Position in Pyridine-Based Amine Chemistry

This compound occupies a distinctive position within the expansive field of pyridine-based amine chemistry, representing a sophisticated example of how structural modifications can be employed to fine-tune molecular properties and biological activities. The compound exemplifies the principles underlying modern medicinal chemistry approaches, where systematic structural modifications are made to optimize both pharmacological properties and synthetic accessibility.

The pyridine ring system serves as a crucial pharmacophore in numerous pharmaceutical compounds, providing both hydrogen bonding capabilities through the nitrogen lone pair and π-π stacking interactions through the aromatic system. The specific substitution pattern observed in this compound, with the amine-containing alkyl chain attached at the fourth position of the pyridine ring, creates a molecular architecture that differs significantly from other common pyridine derivatives such as those with substitution at the second or third positions. This positional specificity influences both the compound's chemical reactivity and its potential biological target interactions.

Table 2: Comparative Analysis of Pyridine-Amine Positional Isomers

| Compound Type | Substitution Position | Molecular Weight | Biological Activity Profile |

|---|---|---|---|

| 3-Ethyl-1-(pyridin-2-yl)pentan-1-amine | Position 2 | 228.76 g/mol | Distinct receptor binding |

| 3-Ethyl-1-(pyridin-3-yl)pentan-1-amine | Position 3 | 228.76 g/mol | Modified pharmacokinetics |

| 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine | Position 4 | 228.76 g/mol | Enhanced stability profile |

The structural relationship between this compound and other members of the pyridine-amine family demonstrates the importance of systematic structure-activity relationship studies in drug discovery and development. Research has shown that even minor modifications to the substitution pattern or alkyl chain length can result in significant changes in biological activity, metabolic stability, and pharmacokinetic properties. This sensitivity to structural changes makes compounds like this compound valuable tools for understanding the molecular basis of biological activity.

The compound's classification within pyridine-based amine chemistry also reflects broader trends in pharmaceutical research, where increasing emphasis is placed on developing compounds that can serve dual functions as both research tools and potential therapeutic agents. This dual utility has driven significant investment in the development of synthetic methodologies and analytical techniques specifically designed to support work with this class of compounds.

Significance in Organic and Medicinal Chemistry Research

The significance of this compound in contemporary organic and medicinal chemistry research extends across multiple domains, reflecting both its utility as a synthetic intermediate and its potential as a bioactive molecule. Research investigations have identified this compound as a valuable building block for the construction of more complex pharmaceutical architectures, particularly those targeting neurological and oncological applications.

In organic synthesis applications, this compound serves as a versatile intermediate that can undergo various chemical transformations to yield structurally diverse products. The presence of both the primary amine functional group and the pyridine ring system provides multiple sites for chemical modification, enabling synthetic chemists to develop libraries of related compounds for biological screening purposes. Oxidation reactions can convert the amine group to corresponding imines or nitriles, while reduction conditions can modify the pyridine ring to yield piperidine derivatives. These transformation capabilities make the compound particularly valuable in medicinal chemistry programs focused on optimizing lead compounds.

Table 3: Research Applications and Chemical Transformations

| Research Application | Transformation Type | Products Formed | Research Significance |

|---|---|---|---|

| Medicinal Chemistry | Oxidation Reactions | Imines, Nitriles | Lead Optimization |

| Organic Synthesis | Reduction Reactions | Piperidine Derivatives | Structural Diversity |

| Chemical Biology | Substitution Reactions | Functionalized Pyridines | Probe Development |

| Drug Discovery | Coupling Reactions | Complex Architectures | Therapeutic Targets |

The compound's role in medicinal chemistry research has been particularly significant in the context of developing new approaches to target specific biological pathways. Research groups have investigated its potential as a ligand for various receptor systems, with particular attention to its ability to modulate enzymatic activity and cellular signaling processes. The specific structural features of this compound, including the branched alkyl chain and the para-substituted pyridine ring, contribute to its unique binding profile and selectivity characteristics.

Current research efforts continue to explore the compound's potential applications in emerging therapeutic areas, including personalized medicine approaches and combination therapy strategies. The compound's chemical stability and synthetic accessibility make it an attractive candidate for further development, while its demonstrated biological activity provides a strong foundation for continued investigation. These ongoing research efforts highlight the compound's continued relevance in contemporary pharmaceutical science and its potential for contributing to future therapeutic innovations.

Properties

IUPAC Name |

3-ethyl-1-pyridin-4-ylpentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2.ClH/c1-3-10(4-2)9-12(13)11-5-7-14-8-6-11;/h5-8,10,12H,3-4,9,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPTNXKQWPPHOJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CC(C1=CC=NC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C11H16ClN

- Molecular Weight : 211.71 g/mol

- Structure : The compound features a pyridine ring, which is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its structural components:

- Pyridine Ring : This moiety is known to participate in hydrogen bonding and π-stacking interactions with proteins and nucleic acids, facilitating binding to various biological targets.

- Alkyl Chain : The ethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that compounds containing pyridine structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyridine can inhibit the growth of various pathogens, including:

- Gram-positive bacteria : Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative bacteria : Escherichia coli and Pseudomonas aeruginosa.

A study reported that pyridine derivatives demonstrated Minimum Inhibitory Concentrations (MICs) as low as 25 µg/mL against certain bacterial strains .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been investigated in vitro. The compound has shown potential in inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in the inflammatory response. This activity suggests its potential role in treating inflammatory diseases .

Neuroprotective Effects

Preliminary studies suggest that compounds similar to this compound may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress. This could have implications for neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Studies

- Antimicrobial Efficacy : In a controlled study, this compound was tested against a panel of bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations ranging from 10 to 50 µg/mL.

- Inflammation Model : In an animal model of inflammation induced by carrageenan, administration of the compound resulted in a marked decrease in paw edema compared to the control group, suggesting effective anti-inflammatory action.

Data Table

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry:

The compound has shown promise in the development of new therapeutic agents. Its structural features allow it to interact with various biological targets, making it a candidate for drug development in areas such as:

- Neuroprotection: Research indicates that 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride may exert neuroprotective effects, potentially reducing neuronal loss in models of neurodegeneration. Studies have demonstrated improvements in cognitive function in animal models treated with this compound .

- Anti-inflammatory Properties: In experimental models of inflammation, treatment with this compound has been associated with decreased inflammatory markers and improved clinical outcomes.

2. Antimicrobial Activity:

Research has highlighted the antimicrobial properties of pyridine derivatives, including this compound. It has demonstrated effectiveness against various bacterial strains, with studies reporting minimum inhibitory concentrations (MIC) that suggest significant antibacterial activity .

3. Material Science:

Due to its chemical structure, the compound can be utilized in synthesizing materials with specific properties. It serves as a building block for creating polymers and coatings that exhibit desirable physical and chemical characteristics.

Case Studies

Several case studies have provided insights into the therapeutic potential and applications of this compound:

Structure–Activity Relationship (SAR)

Recent research has focused on optimizing the structure of this compound to enhance its biological activity. Structure–activity relationship studies have revealed that modifications to the alkyl chain length and substitutions on the pyridine ring can significantly impact potency and selectivity against target enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The compound is compared below with bicycloalkane-based amine hydrochlorides, which share functional group similarities (amine salts) but differ in core structure and substituents. These comparisons highlight structural diversity and inferred property differences.

Structural and Molecular Comparisons

A summary of key molecular descriptors is provided in Table 1 .

Table 1: Molecular Comparison of 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine Hydrochloride and Analogues

*Molecular weights calculated from molecular formulas.

Key Differences and Implications

Core Structure

- The target compound features a flexible pentan-1-amine chain, enabling conformational adaptability, whereas bicycloalkane analogues (e.g., bicyclo[1.1.1]pentane and bicyclo[2.2.2]octane) exhibit rigid, three-dimensional scaffolds. Rigidity in bicyclo systems may enhance metabolic stability and binding specificity in drug design .

Substituent Effects

- The pyridin-4-yl group in the target compound introduces aromaticity and hydrogen-bonding capacity, which could facilitate interactions with biological targets (e.g., enzymes or receptors). In contrast, bicyclo analogues lack aromatic moieties but compensate with electronegative substituents like trifluoromethyl (in CAS 262852-11-9), which increases lipophilicity and may improve membrane permeability .

Molecular Weight and Drug-Likeness

- The target compound’s higher molecular weight (228.76 g/mol) compared to bicyclo analogues (~145–197 g/mol) may influence its pharmacokinetic profile. Smaller bicyclo compounds adhere more closely to "rule of three" guidelines for fragment-based drug discovery, favoring efficient binding .

Preparation Methods

Alkylation and Amination Strategies

A common approach involves the selective alkylation of a suitable precursor with a pyridin-4-yl moiety or the nucleophilic substitution of a halogenated pentane derivative with a pyridin-4-yl amine. Key steps include:

Step 1: Synthesis of 3-Ethylpentan-1-amine intermediate

This intermediate can be prepared by reductive amination of the corresponding ketone or aldehyde with ammonia or a primary amine, often using catalytic hydrogenation or metal hydrides.

Step 2: Coupling with pyridin-4-yl group

The pyridin-4-yl group is introduced via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) depending on the availability of suitable leaving groups on the pentane chain or pyridine ring.

Step 3: Formation of hydrochloride salt

The free amine is treated with hydrochloric acid sources such as dry HCl gas, aqueous HCl, or alcohol-HCl solutions (e.g., ethanol-HCl, methanol-HCl) to yield the hydrochloride salt, improving crystallinity and stability.

Solvent and Reagent Selection

Solvents: Polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and 1,4-dioxane are preferred for alkylation and coupling reactions due to their ability to dissolve both organic and inorganic reagents and stabilize intermediates.

Bases: Organic bases like diisopropylethylamine (DIPEA) or potassium carbonate are used to neutralize acids formed during coupling and to facilitate nucleophilic substitution.

Acid sources: Hydrochloric acid in various forms (dry gas, aqueous solution, or as an alcohol-HCl complex) is used for salt formation.

Example Process from Patent Literature

A representative process analogous to the preparation of amine hydrochlorides with pyridinyl substituents is described in patent WO2016170545A1, which outlines:

| Step | Description | Reagents & Conditions | Notes |

|---|---|---|---|

| a) | Dissolution of intermediate amine in polar aprotic solvent | THF, DMF, or 1,4-dioxane at 15-40°C | Ensures complete solubilization |

| b) | Addition of hydrochloric acid source | Dry HCl gas or ethanol-HCl at 25-30°C | Forms hydrochloride salt |

| c) | Optional slurrying in a third solvent | Polar solvents like water or alcohols | Enhances purity and crystallinity |

| d) | Isolation | Filtration and drying | Yields stable hydrochloride salt |

This process emphasizes the importance of solvent choice and temperature control to optimize yield and purity.

Purification Techniques

Recrystallization: Using solvent-antisolvent techniques with mixtures such as methanol/dichloromethane or ethanol/ethyl acetate to obtain pure crystalline hydrochloride salt.

Lyophilization: Freeze-drying aqueous solutions of the hydrochloride salt to obtain amorphous or crystalline forms.

Filtration and washing: To remove residual impurities and solvents.

Analytical Characterization

While the focus here is on preparation, it is standard practice to confirm compound identity and purity by:

Nuclear Magnetic Resonance (NMR): $$^{1}H$$ and $$^{13}C$$ NMR to verify chemical structure.

Infrared Spectroscopy (IR): To identify functional groups.

Melting point determination: For salt form characterization.

Chromatography: HPLC or GC to assess purity.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Starting material | 3-Ethylpentan-1-one or halogenated pentane derivative | Precursor for amination |

| Amination method | Reductive amination with ammonia or primary amine | Catalytic hydrogenation or hydrides |

| Pyridin-4-yl introduction | Nucleophilic substitution or cross-coupling | Requires suitable leaving groups |

| Solvents | THF, DMF, 1,4-dioxane, ethanol | Polar aprotic preferred |

| Base | DIPEA, potassium carbonate | Neutralizes acid by-products |

| Hydrochloric acid source | Dry HCl gas, aqueous HCl, ethanol-HCl | For salt formation |

| Temperature | 15-40°C for reaction steps | Controls reaction rate and purity |

| Purification | Recrystallization, filtration, lyophilization | Ensures high purity |

Research Findings and Improvements

The use of organic bases such as diisopropylethylamine improves reaction efficiency and reduces side reactions during coupling and salt formation steps.

Selection of appropriate solvents significantly affects the crystallinity and purity of the hydrochloride salt, with polar aprotic solvents facilitating better yields.

Temperature control during hydrochloride salt formation is critical to avoid decomposition or formation of undesired polymorphs.

The process is scalable and economically viable, suitable for industrial synthesis with optimized solvent recovery and waste minimization.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride in a laboratory setting?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, pyridine derivatives (e.g., pyridin-4-amine) can react with ethyl-pentane precursors under controlled pH and temperature. Use reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for amine formation, followed by HCl treatment to isolate the hydrochloride salt . Optimize stoichiometry using design of experiments (DoE) to minimize side products .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection for purity analysis. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, focusing on pyridine ring protons (δ 8.5–7.5 ppm) and aliphatic chain signals. Mass spectrometry (MS) validates molecular weight (e.g., [M+H]+ ion). Cross-reference with pharmacopeial standards for traceability .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Use fume hoods to avoid inhalation exposure. Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. In case of accidental exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Store at 2–8°C in inert atmospheres to prevent degradation .

Q. What solvents or conditions are optimal for dissolving this compound?

- Methodological Answer : The hydrochloride salt is typically soluble in polar solvents like water, methanol, or ethanol. For non-polar reactions, use dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Conduct solubility tests at incremental temperatures (20–50°C) to identify phase boundaries .

Advanced Research Questions

Q. How can computational modeling enhance the design of reactions involving this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. Tools like Gaussian or ORCA model pyridine ring interactions and amine protonation states. Pair computational results with experimental validation using reaction calorimetry to assess exothermicity and safety .

Q. How should researchers address contradictions in experimental data (e.g., unexpected byproducts or yield variations)?

- Methodological Answer : Perform replicate experiments with controlled variables (e.g., temperature, catalyst loading). Use liquid chromatography-mass spectrometry (LC-MS) to identify byproducts. Statistical tools like ANOVA or principal component analysis (PCA) isolate confounding factors. Cross-validate findings with independent synthetic routes .

Q. What strategies optimize reaction conditions for scaling up synthesis without compromising yield?

- Methodological Answer : Apply flow chemistry to improve heat/mass transfer. Use continuous stirred-tank reactors (CSTRs) with inline analytics (e.g., FTIR) for real-time monitoring. Optimize catalyst recycling via immobilized metal catalysts (e.g., Pd/C) to reduce costs .

Q. How can impurities or degradation products be systematically identified and quantified?

- Methodological Answer : Implement forced degradation studies (e.g., exposure to light, heat, or humidity) followed by LC-MS/MS. Use isotope-labeled internal standards (e.g., deuterated analogs) for precise quantification. Establish impurity profiles using European Pharmacopoeia (EP) guidelines .

Q. What interdisciplinary approaches are effective for studying this compound’s biological interactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.